Delphinidin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

Delphinidin possesses potent antioxidant properties, meaning it can neutralize harmful free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various chronic diseases. Studies have shown that delphinidin can effectively scavenge free radicals, potentially reducing oxidative stress and protecting against diseases like cancer, cardiovascular disease, and neurodegenerative disorders [].

Anti-inflammatory Effects

Inflammation is a natural response to injury or infection but can become detrimental when chronic or uncontrolled. Research suggests that delphinidin exhibits anti-inflammatory properties by modulating various inflammatory pathways in the body. It can suppress the production of inflammatory mediators and reduce the activity of inflammatory enzymes []. Delphinidin's anti-inflammatory potential is being explored in the context of diseases like arthritis, inflammatory bowel disease, and asthma.

Potential Anticancer Effects

Delphinidin has shown promise in pre-clinical studies for its potential anti-cancer properties. It has been observed to inhibit cancer cell proliferation, induce apoptosis (programmed cell death) in cancer cells, and suppress tumor growth []. While these findings are encouraging, further research is needed to understand the full extent of delphinidin's anti-cancer effects and its potential application in human cancer treatment.

Other Potential Applications

Several ongoing research efforts are exploring the potential applications of delphinidin in other areas, including:

- Neuroprotection: Studies suggest that delphinidin may protect brain cells from damage and improve cognitive function, potentially holding promise for neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

- Diabetes management: Delphinidin may improve insulin sensitivity and glucose metabolism, potentially beneficial for managing type 2 diabetes [].

- Skin health: Delphinidin's anti-inflammatory and antioxidant properties may be beneficial for various skin conditions like psoriasis and UV-induced skin damage [].

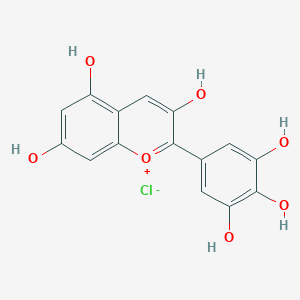

Delphinidin chloride is a chemical compound classified as an anthocyanidin chloride, with the molecular formula . It is derived from delphinidin, which is a naturally occurring pigment responsible for the purple and blue colors in various flowers and fruits. Delphinidin chloride exists as a cationic counterpart of delphinidin and is notable for its antioxidant properties, attributed to multiple hydroxyl groups on its aromatic rings, which facilitate interactions with reactive oxygen species .

Delphinidin's potential health benefits are believed to be linked to its various biological activities:

- Antioxidant Activity: The structure with multiple hydroxyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative damage []. Studies suggest delphinidin might be more potent than other anthocyanidins in this aspect [].

- Anti-inflammatory Activity: Delphinidin may modulate inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].

- Other Potential Effects: Research suggests delphinidin might have roles in blood sugar control, cardiovascular health, and even cancer prevention. However, more research is needed to fully understand these mechanisms [].

- Hydrolysis: Delphinidin chloride can be hydrolyzed to yield delphinidin and hydrochloric acid. This reaction is often facilitated under basic conditions followed by acidification .

- Glycosylation: The compound can be modified through glycosylation, where sugar moieties are added to enhance its solubility and bioavailability .

- Methylation and Acetylation: These modifications alter the compound's properties and stability, leading to the formation of other anthocyanins .

Delphinidin chloride exhibits several significant biological activities:

- Antioxidant Properties: The compound acts as a potent antioxidant by scavenging reactive oxygen species, which helps protect cells from oxidative damage .

- Anticancer Activity: Research indicates that delphinidin chloride can induce apoptosis in cancer cells and inhibit their proliferation. It has shown potential in treating various cancers, including breast cancer .

- Anti-inflammatory Effects: Delphinidin chloride has been reported to inhibit inflammatory pathways, contributing to its therapeutic potential in chronic inflammatory diseases .

Delphinidin chloride can be synthesized through several methods:

- Basic Hydrolysis: This method involves the hydrolysis of precursors followed by acidification with hydrochloric acid to yield delphinidin chloride .

- Biosynthesis: In plants, delphinidin is biosynthesized from coumaroyl-CoA and malonyl-CoA through a series of enzymatic reactions involving key enzymes like 3',5'-hydroxylase .

- Chemical Synthesis: Laboratory synthesis may involve the use of specific reagents and conditions to create delphinidin derivatives, including chlorination processes .

Delphinidin chloride has diverse applications:

- Food Industry: Utilized as a natural colorant due to its vibrant hues.

- Pharmaceuticals: Investigated for its potential use in cancer therapy and as an antioxidant supplement.

- Cosmetics: Incorporated into skincare products for its anti-aging and skin-protective properties due to its antioxidant effects .

Studies have indicated that delphinidin chloride interacts with various biological molecules:

- Proteins: The numerous hydroxyl groups allow delphinidin chloride to form hydrogen bonds with proteins, influencing their activity and stability .

- Cell Signaling Pathways: It has been shown to modulate signaling pathways related to inflammation and cell growth, making it a candidate for therapeutic interventions in diseases like cancer .

Delphinidin chloride shares structural characteristics with several other anthocyanidins. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyanidin | Lacks chlorine; more prevalent in berries. | |

| Pelargonidin | Has fewer hydroxyl groups; responsible for red colors. | |

| Malvidin | Contains an additional methoxy group; found in grapes. | |

| Peonidin | Similar structure but differs in substitution patterns. |

Delphinidin chloride's distinct feature is the presence of chlorine in its structure, which influences its solubility and biological activity compared to these similar compounds. Its unique arrangement of hydroxyl groups also enhances its antioxidant capabilities more than some of its analogs .

Metabolic Pathways in Plant Systems

Flavonoid Biosynthesis Network Integration

Delphinidin chloride biosynthesis represents a specialized branch within the comprehensive flavonoid biosynthetic network that operates across diverse plant systems [1]. The biosynthetic pathway originates from the general phenylpropanoid pathway, where phenylalanine serves as the initial substrate through conversion by phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumarate coenzyme A ligase to produce 4-coumaroyl coenzyme A [1]. This critical intermediate then enters the flavonoid biosynthetic network through the action of chalcone synthase, which catalyzes the condensation of 4-coumaroyl coenzyme A with three molecules of malonyl coenzyme A to form naringenin chalcone [2].

The flavonoid network demonstrates remarkable integration through multiple branching points that determine the ultimate production of delphinidin chloride versus other anthocyanidin derivatives [1]. Following chalcone isomerase-mediated conversion of naringenin chalcone to naringenin, the pathway proceeds through flavanone 3-hydroxylase action to produce dihydrokaempferol, which serves as a crucial branching point [2]. The network integration becomes particularly evident at the dihydroflavonol stage, where competing enzymatic activities of flavonol synthase and dihydroflavonol 4-reductase determine whether substrates are directed toward flavonol production or continue through the anthocyanin biosynthetic pathway [1].

The biosynthetic network demonstrates sophisticated regulation through substrate competition and enzyme specificity patterns [1]. Flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase compete for dihydrokaempferol substrates, with flavonoid 3',5'-hydroxylase activity being essential for delphinidin formation through the production of dihydromyricetin [3] [4]. This enzymatic competition creates a regulatory checkpoint that determines the hydroxylation pattern of the resulting anthocyanidin, with flavonoid 3',5'-hydroxylase activity being prerequisite for delphinidin chloride biosynthesis [3].

Key Enzymatic Steps: Flavonoid 3',5'-Hydroxylase and UDP-glucose Flavonoid-3-O-Glucosyltransferase Roles

Flavonoid 3',5'-hydroxylase represents the rate-limiting enzyme specifically required for delphinidin chloride biosynthesis within plant systems [3] [4]. This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of dihydrokaempferol and dihydroquercetin at both the 3' and 5' positions of the B-ring to produce dihydromyricetin, the immediate precursor for delphinidin formation [4]. The enzyme demonstrates broad substrate specificity, accepting various flavonoid intermediates including naringenin, eriodictyol, dihydrokaempferol, and dihydroquercetin [4].

The catalytic mechanism of flavonoid 3',5'-hydroxylase involves sequential hydroxylation reactions that require molecular oxygen, nicotinamide adenine dinucleotide phosphate, and cytochrome P450 reductase as cofactors [4]. Functional characterization studies have demonstrated that flavonoid 3',5'-hydroxylase genes from Platycodon grandiflorus, when heterologously expressed in tobacco, produce dihydromyricetin and subsequent delphinidin derivatives, confirming the enzyme's direct role in delphinidin precursor formation [4]. The enzyme's expression levels correlate directly with delphinidin accumulation patterns across different plant tissues and developmental stages [5].

UDP-glucose flavonoid-3-O-glucosyltransferase catalyzes the final stabilization step in delphinidin chloride biosynthesis through the transfer of glucose residues from UDP-glucose to the 3-hydroxyl position of delphinidin aglycones [6] [7]. This glycosylation reaction represents a critical step for anthocyanin stability and storage within plant vacuoles, as the resulting delphinidin-3-glucoside exhibits significantly enhanced stability compared to the free aglycone form [6]. The enzyme demonstrates specificity for anthocyanidin substrates and shows coordinated expression patterns with other anthocyanin biosynthetic genes [7].

The regulatory importance of UDP-glucose flavonoid-3-O-glucosyltransferase extends beyond simple substrate modification, as studies in litchi demonstrate that this enzyme serves as a key regulatory control point for anthocyanin accumulation during fruit development [7]. Expression profiling analysis reveals that UDP-glucose flavonoid-3-O-glucosyltransferase expression responds to various elicitor treatments including gibberellic acid and sucrose, suggesting integration with broader metabolic signaling networks [6]. The enzyme's activity determines not only the quantity but also the chemical stability of delphinidin derivatives within plant tissues [7].

Distribution in Plant Taxa

Anthocyanin Profiling in Berries and Pigmented Vegetables

Delphinidin chloride demonstrates widespread distribution across diverse berry species, with significant quantitative variations reflecting species-specific biosynthetic capabilities [8]. Comprehensive anthocyanin profiling reveals that bilberry accumulates the highest concentrations of delphinidin derivatives, including delphinidin-3-galactoside, delphinidin-3-glucoside, and delphinidin-3-arabinoside, with abundance ratings reaching maximum levels [8]. Black currant exhibits similarly high delphinidin concentrations, particularly enriched in delphinidin-3-rutinoside as the predominant glycosidic form [8].

Rabbiteye blueberry demonstrates moderate delphinidin accumulation patterns, containing the same glycosidic forms as bilberry but at reduced concentrations [8]. Highbush blueberry cultivars, exemplified by the Bluecrop variety, contain fourteen distinct anthocyanins including delphinidin-3-galactoside, delphinidin-3-glucoside, and delphinidin-3-arabinoside as major components [9]. Notably, chokeberry and elderberry species show complete absence of detectable delphinidin derivatives, containing exclusively cyanidin-based anthocyanins [8].

| Berry Type | Delphinidin Glycoside Forms | Relative Abundance | Source |

|---|---|---|---|

| Bilberry | Delphinidin-3-galactoside, Delphinidin-3-glucoside, Delphinidin-3-arabinoside | High (++++) | [8] |

| Rabbiteye Blueberry | Delphinidin-3-galactoside, Delphinidin-3-glucoside, Delphinidin-3-arabinoside | Moderate (++) | [8] |

| Black Currant | Delphinidin-3-rutinoside (major), Delphinidin-3-glucoside | High (++++) | [8] |

| Highbush Blueberry | Delphinidin-3-galactoside, Delphinidin-3-glucoside, Delphinidin-3-arabinoside | High | [9] |

| Roselle | Delphinidin-3-sambubioside, Delphinidin-3-glucoside | High (2,116 ± 216 mg/100g) | [10] |

Pigmented vegetables exhibit diverse delphinidin distribution patterns with specialized accumulation in specific tissue types [11] [12]. Eggplant demonstrates unique delphinidin accumulation through nasunin production, which represents delphinidin-3-(p-coumaroylrutinoside)-5-glucoside localized specifically within the purple fruit skin [13]. Purple pepper varieties accumulate delphinidin-3-O-rhamnoside, delphinidin-3-O-rutinoside, and delphinidin-3-O-glucoside as primary pigments responsible for purple fruit coloration [12].

Red cabbage, red onion, purple sweet potato, and purple carrot varieties all contain delphinidin derivatives as contributing pigments to their characteristic coloration patterns [11]. The distribution within vegetable tissues demonstrates organ-specific accumulation, with highest concentrations typically observed in epidermal layers and storage organs where pigmentation serves both protective and storage functions [11]. Tomato and carrot show variable delphinidin accumulation depending on cultivar and environmental conditions [11].

Seasonal Variations in Biosynthetic Output

Seasonal temperature fluctuations exert profound effects on delphinidin chloride biosynthetic output across diverse plant species [14] [15]. High ambient temperatures consistently suppress delphinidin accumulation through multiple regulatory mechanisms, while moderate to cool temperatures enhance biosynthetic activity [14]. Temperature effects operate through modulation of gene expression patterns, with high temperatures decreasing expression of R2R3-MYB activators and increasing expression of R2R3-MYB repressors and R3-MYB negative regulators [14].

Altitude-dependent temperature variations create distinct seasonal patterns in delphinidin accumulation, as demonstrated in blueberry cultivation studies [16]. Berries grown at lower altitudes accumulate higher anthocyanin concentrations during early developmental stages, with delphinidin and petunidin glycosides reaching significantly higher levels at 400-meter elevations compared to higher altitude sites [16]. The temperature differential of approximately 2.6°C between altitude zones creates measurable differences in delphinidin biosynthetic output [16].

Pomegranate fruit demonstrates clear seasonal delphinidin accumulation patterns inversely correlated with temperature regimes [17]. Cool season conditions enhance delphinidin accumulation relative to cyanidin derivatives, while seasonal warming promotes diglucoside formation over monoglucoside anthocyanins [17]. Temperature ranges from 7°C to 40°C create dramatic shifts in anthocyanin composition, with delphinidin accumulation being particularly enhanced during cooler periods [17].

Double-cropping viticulture systems reveal seasonal delphinidin variations through winter versus summer production comparisons [18]. Winter grape production results in 28% higher delphinidin-3-O-glucoside content compared to summer crops, with total anthocyanin concentrations reaching 169.32 mg per 100 grams in winter berries versus 133.41 mg per 100 grams in summer production [18]. These seasonal differences correlate with enhanced expression of flavonoid biosynthetic genes during cooler winter growing periods [18].

Environmental stress conditions create additional seasonal variation patterns in delphinidin biosynthetic output [19]. Low temperature exposure triggers anthocyanin accumulation as an adaptive response, with red-pigmented plant tissues showing greater than 60-fold increases in anthocyanin content compared to green tissues [19]. The seasonal accumulation serves protective functions against oxidative stress and temperature fluctuations, demonstrating the adaptive significance of delphinidin biosynthesis [19].

Genetic Regulation Mechanisms

Transcriptional Control of Anthocyanin Synthase Genes

The transcriptional regulation of anthocyanin synthase genes responsible for delphinidin chloride biosynthesis operates through highly conserved MYB-bHLH-WD40 transcriptional complexes across diverse plant species [20] [21]. These regulatory complexes function as master regulators that coordinate the expression of multiple structural genes within the anthocyanin biosynthetic pathway [22]. R2R3-MYB transcription factors serve as the primary determinants of tissue-specific and developmental regulation, with proteins such as PAP1, PAP2, and MYB113 functioning as key activators of anthocyanin biosynthetic gene expression [20].

The basic helix-loop-helix transcription factors, including TT8, TTG1, and GL3, collaborate with MYB factors to form functional activation complexes that bind to promoter regions of target genes [20]. These complexes specifically recognize and bind to MYB-binding sites and E/G box motifs within the promoter regions of anthocyanin synthase, dihydroflavonol 4-reductase, and UDP-glucose flavonoid-3-O-glucosyltransferase genes [21]. WD40 repeat proteins provide scaffolding functions that stabilize the MYB-bHLH interactions and enhance transcriptional activation efficiency [23].

Hierarchical regulation patterns demonstrate species-specific variations in transcriptional control mechanisms [23]. In rice, bHLH transcription factors function as master regulators that activate MYB gene expression, which subsequently activates WD40 gene expression in a cascading regulatory model [23]. This hierarchical organization enables coordinated regulation of the entire MYB-bHLH-WD40 complex formation and ensures efficient activation of anthocyanin biosynthetic genes [23].

| Transcription Factor Type | Function | Target Genes | Regulatory Mechanism |

|---|---|---|---|

| R2R3-MYB Activators | Primary regulation | CHS, CHI, F3H, DFR, ANS, UFGT | Direct promoter binding |

| bHLH Factors | Complex formation | MYB genes, structural genes | Protein-protein interactions |

| WD40 Proteins | Complex stabilization | Indirect through MBW complex | Scaffolding function |

| R2R3-MYB Repressors | Negative regulation | Anthocyanin pathway genes | Competitive inhibition |

Negative regulation mechanisms involve R2R3-MYB repressors and R3-MYB factors that compete with activator complexes for binding sites and protein interactions [20]. These repressive factors disrupt MYB-bHLH-WD40 complex formation and actively inhibit transcription of anthocyanin biosynthetic genes [2]. Environmental stress responses modulate the balance between activator and repressor activities, with high temperature conditions promoting repressor expression and reducing activator gene transcription [14].

Epigenetic Modifications Impacting Pigmentation

Histone acetylation represents a critical epigenetic mechanism controlling delphinidin chloride biosynthesis through chromatin remodeling of anthocyanin biosynthetic gene promoters [24] [25]. Histone deacetylase 15 functions as a negative regulator of anthocyanin accumulation, with mutant plants showing increased anthocyanin production correlated with elevated histone acetylation levels at anthocyanin biosynthetic gene loci [24]. Nitrogen deficiency and sucrose treatment enhance histone acetylation patterns, leading to increased expression of anthocyanin regulatory and structural genes [24].

The histone variant H2A.Z provides an additional layer of epigenetic regulation through negative control of anthocyanin gene expression [25]. H2A.Z deposition at anthocyanin biosynthetic gene promoters represses transcription through antagonistic interactions with trimethylation of lysine 4 on histone H3 [25]. Mutations affecting H2A.Z deposition result in increased anthocyanin accumulation associated with enhanced trimethylation of lysine 4 on histone H3 levels at target gene promoters [25].

DNA methylation patterns exert long-term epigenetic control over delphinidin pigmentation through heritable silencing mechanisms [26]. Studies in chrysanthemum demonstrate that CmMYB6 promoter methylation, particularly in CHH contexts, correlates inversely with anthocyanin content and gene expression [26]. Demethylation treatments using dCas9-TET1cd systems can restore anthocyanin production in silenced plants, confirming the causal relationship between methylation status and pigmentation phenotypes [26].

The methylation patterns show mitotic heritability across multiple generations, indicating stable epigenetic inheritance of pigmentation traits [26]. Investigation across different chrysanthemum cultivars reveals gradual decreases in CmMYB6 methylation levels corresponding with increases in anthocyanin content, establishing methylation as a quantitative regulator of pigmentation intensity [26]. These epigenetic modifications provide mechanisms for phenotypic plasticity and environmental adaptation in anthocyanin production systems [27].

Solvent Compatibility Studies

Delphinidin chloride demonstrates marked variations in solubility across different solvents, with polar organic solvents providing optimal dissolution characteristics. The compound exhibits excellent solubility in organic solvents including methanol, ethanol, and dimethyl sulfoxide, each supporting concentrations up to 30 mg/ml at room temperature [1] [2]. Dimethyl formamide similarly accommodates delphinidin chloride at concentrations reaching 30 mg/ml under standard conditions [1].

| Solvent | Solubility (mg/ml) | Temperature Range | Reference |

|---|---|---|---|

| Methanol | 30 | 298.15-343.15 K | [1] [3] |

| Ethanol | 30 | 298.15-343.15 K | [1] [3] |

| DMSO | 30 | Room temperature | [1] [4] |

| Dimethyl Formamide | 30 | Room temperature | [1] |

| Water | Practically insoluble | Temperature dependent | [5] [3] |

| Ethanol:PBS (pH 7.2) 1:1 | 0.5 | Room temperature | [1] |

| Acetone | Very low | 298.15-343.15 K | [3] |

The molecular modeling studies reveal that methanol provides the most favorable solvation environment, with solvation energies ranging from -63.974 kcal/mol at pH 1 to -28.162 kcal/mol at pH 7 [6]. This enhanced solvation in methanol correlates with the compound's superior solubility characteristics observed experimentally.

Conversely, delphinidin chloride displays practically insoluble behavior in water, reflecting its hydrophobic nature despite multiple hydroxyl groups [5]. This poor aqueous solubility necessitates co-solvent systems for biological applications, with ethanol-phosphate buffered saline mixtures (1:1) supporting concentrations up to 0.5 mg/ml [1].

pH-Dependent Solvation Behavior

The solvation behavior of delphinidin chloride demonstrates significant pH dependence, reflecting the compound's multiple ionizable hydroxyl groups and structural transformations. Molecular modeling calculations reveal substantial variations in solvation energies across different pH environments [6].

| pH Range | Predominant Form | Stability | Color | Reference |

|---|---|---|---|---|

| pH 1-2 (Acidic) | Flavylium cation (red) | Highly stable | Red | [7] [6] [3] |

| pH 4-5 (Weakly acidic) | Pseudobase carbinol (colorless) | Moderately stable | Colorless | [7] [6] [3] |

| pH 5-6 (Neutral) | Chalcone (colorless) | Moderate stability | Colorless | [7] [6] [3] |

| pH 7-10 (Alkaline) | Quinoidal base (blue) | Unstable | Blue | [7] [6] [3] |

| pH > 7 (Highly alkaline) | Degradation products | Rapid degradation | Colorless/degraded | [7] [6] [3] |

At acidic pH values (pH 1-2), delphinidin chloride exists predominantly as the flavylium cation, exhibiting maximum stability and characteristic red coloration [7]. The solvation energy in water reaches -62.923 kcal/mol under these conditions, indicating strong solvent-solute interactions [6]. As pH increases to weakly acidic conditions (pH 4-5), the compound undergoes hydration to form the colorless pseudobase carbinol, with correspondingly reduced solvation energies (-31.233 kcal/mol in water) [6].

Under neutral conditions (pH 5-6), delphinidin chloride transforms to the chalcone form through ring opening, maintaining moderate stability but remaining colorless [7]. The solvation energy decreases further to -29.594 kcal/mol in aqueous media [6]. At alkaline pH (pH 7-10), the compound forms the quinoidal base, producing characteristic blue coloration but exhibiting significant instability [7]. Beyond pH 7, rapid degradation occurs, yielding gallic acid and 2,4,6-trihydroxybenzaldehyde as primary products [3].

Degradation Kinetics

Thermal Decomposition Pathways

Delphinidin chloride undergoes thermal degradation following first-order kinetics, with degradation rates strongly dependent on temperature and environmental conditions. The thermal decomposition pathway involves initial B-ring opening to produce delphinidin chalcone, followed by further decomposition to yield phloroglucinaldehyde and 3,4,5-trihydroxybenzoic acid [8] [3].

| Temperature (°C) | Half-life (hours) | Degradation Rate | Reference |

|---|---|---|---|

| 60 | 111.6 | Slow | [9] [10] |

| 70 | 22-26 | Moderate | [11] [9] |

| 80 | 15-20 | Fast | [11] [9] |

| 85 | 12-18 | Very fast | [11] [9] |

| 90 | 10-15 | Very fast | [11] [9] |

| 100 | 8-12 | Extremely fast | [9] |

The thermal degradation kinetics demonstrate exponential dependence on temperature, with half-life values decreasing from 111.6 hours at 60°C to approximately 8-12 hours at 100°C [9]. This behavior follows the Arrhenius equation, indicating activation energy values typical of flavonoid thermal decomposition [11].

Among various thermal treatment methods, microwave heating produces the most rapid degradation, reducing delphinidin content from 100% to 43.2% within 10 seconds, followed by conventional heating and ultrasound treatment [3]. The degradation mechanism involves initial B-ring cleavage producing delphinidin chalcone, which subsequently decomposes through B-ring-retained and A-ring-retained pathways [8].

Photolytic Stability Under Ultraviolet Exposure

Delphinidin chloride exhibits wavelength-dependent photolytic degradation, with ultraviolet radiation producing more rapid decomposition than visible light. The photodegradation follows first-order kinetics across all tested light sources, with degradation rates varying significantly based on wavelength and intensity [12] [13].

| Light Source | Degradation Rate | Half-life (hours) | Degradation Mechanism | Reference |

|---|---|---|---|---|

| UV light | Fast | 343-456 | Photochemical excitation | [12] [13] |

| Incandescent light | Moderate | 113-564 | Thermal + photochemical | [12] [13] |

| Fluorescent light | Very fast | 2-10 | Direct photolysis | [14] [15] |

| Solar radiation | Variable | 5-50 | Multiple pathways | [10] [13] |

| Visible light (400-700 nm) | Slow | 100-500 | Slow photochemical | [10] [13] |

| UV-A (315-400 nm) | Moderate | 50-200 | Moderate photolysis | [10] [13] |

| UV-B (280-315 nm) | Fast | 10-100 | Fast photochemical | [10] [13] |

| UV-C (200-280 nm) | Very fast | 1-10 | Rapid photolysis | [10] [13] |

The photodegradation mechanism involves initial excitation of the flavylium cation, leading to radical formation and subsequent structural modifications [12]. Under ultraviolet light, delphinidin chloride exhibits half-life values ranging from 343 to 456 hours, while incandescent light produces half-life values between 113 and 564 hours [12]. Fluorescent light generates the most rapid degradation, with half-life values as low as 2-10 hours [14].

The photolytic stability demonstrates strong wavelength dependence, with UV-C radiation (200-280 nm) producing extremely rapid degradation (half-life 1-10 hours), while visible light (400-700 nm) allows for relatively stable conditions (half-life 100-500 hours) [10]. This wavelength dependence correlates with the compound's UV absorption characteristics, which show maxima at 206 nm, 274 nm, and 536 nm [16].

Chelation Properties

Metal Ion Complexation Studies

Delphinidin chloride demonstrates significant metal ion complexation capability through its three hydroxyl groups positioned at the 3', 4', and 5' positions on the B-ring. These hydroxyl groups form chelation sites capable of binding various metal ions with different stoichiometries and binding affinities [17] [18].

| Metal Ion | Complexation Site | Stoichiometry | Color Change | Reference |

|---|---|---|---|---|

| Fe²⁺ | 3',4',5'-OH groups | 1:1, 2:1, 1:3, 2:3 | Red to purple-blue | [17] [18] |

| Fe³⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

| Al³⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

| Mg²⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

| Cu²⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

| Ga³⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

| Sn²⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

| Ti²⁺ | 3',4',5'-OH groups | 1:1, 2:1 | Red to purple-blue | [17] [18] |

The metal complexation process involves competition between metal ions and protons for binding to the hydroxyl groups, with the metal ion acting to stabilize the quinoidal base form [18]. This complexation results in characteristic bathochromic shifts in the absorption spectrum and transformation from red flavylium cation to purple-blue quinoidal base complexes [17].

Iron ions demonstrate particularly strong complexation with delphinidin chloride, forming various stoichiometric ratios including 1:1, 2:1, 1:3, and 2:3 (Fe:delphinidin) depending on pH and concentration conditions [17]. The complexation process shows pH dependence, with stronger binding observed under neutral to slightly acidic conditions where the hydroxyl groups maintain optimal deprotonation states [18].

Physical Description

Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]

Color/Form

Colorless, oily liquid aerosol dispersed in air.

Transparent colorless oily liquid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

(oc) 380 °F

Heavy Atom Count

Density

0.90

Odor

Odor like burned lubricating oil

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 664 of 2807 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 2143 of 2807 companies with hazard statement code(s):;

H304 (93.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Medication (vet): orally, as a laxative with light grades (low viscosity) even having some advantage in animals over heavy grades (high viscosity).

MEDICATION (VET): A preparation that contains 0.5% neomycin, 1% carbaryl, 9% sulfacetamide, 0.5% tetracaine, and 88.1% mineral oil is used in treatment of ear infections and ear mite infestations of small animals, including rabbits...

Increase water retention in the stool by coating surfaces of stool and intestines with a water-immiscible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass.

...Promotes bowel movement by retarding water reabsorption; there is no stimulation of peristalsis.

Medication (vet): Topically, it has been used as a vehicle in ointments (including ophthalmic), wound dressings, and intramammary products. Arguments against its use in the latter have been based on the potential carcinogenicity of certain grades (for the consumer of milk) or difficulty of eliminating last few droplets from man's food supply.

Previously published results showed that both in vitro and in vivo coconut oil (CNO) treatments prevented combing damage of various hair types. Using the same methodology, an attempt was made to study the properties of mineral oil and sunflower oil on hair. Mineral oil (MO) was selected because it is extensively used in hair oil formulations in India, because it is non-greasy in nature, and because it is cheaper than vegetable oils like coconut and sunflower oils. The study was extended to sunflower oil (SFO) because it is the second most utilized base oil in the hair oil industry on account of its non-freezing property and its odorlessness at ambient temperature. As the aim was to cover different treatments, and the effect of these treatments on various hair types using the above oils, the number of experiments to be conducted was a very high number and a technique termed as the Taguchi Design of Experimentation was used. The findings clearly indicate the strong impact that coconut oil application has to hair as compared to application of both sunflower and mineral oils. Among three oils, coconut oil was the only oil found to reduce the protein loss remarkably for both undamaged and damaged hair when used as a pre-wash and post-wash grooming product. Both sunflower and mineral oils do not help at all in reducing the protein loss from hair. This difference in results could arise from the composition of each of these oils. Coconut oil, being a triglyceride of lauric acid (principal fatty acid), has a high affinity for hair proteins and, because of its low molecular weight and straight linear chain, is able to penetrate inside the hair shaft. Mineral oil, being a hydrocarbon, has no affinity for proteins and therefore is not able to penetrate and yield better results. In the case of sunflower oil, although it is a triglyceride of linoleic acid, because of its bulky structure due to the presence of double bonds, it does not penetrate the fiber, consequently resulting in no favorable impact on protein loss.

Vapor Pressure

Pictograms

Health Hazard

Impurities

Other CAS

8012-95-1

Wikipedia

Drug Warnings

In recent years, the oral use of mineral oil has not been advocated because of the possibility of interference with the absorption of fat-soluble vitamins and the danger of pulmonary aspiration. The dose required for the former effect exceeds that normally used in clinical practice. ... Oral mineral oil should not be given to patients with swallowing abnormalities.

Oral mineral oil is not recommended for bedridden elderly patients since they are more prone to aspiration of oil droplets, which amy produce lipid pneumonia.

Oral mineral oil is not recommended for children up to 6 years of age since patients in this age group are more prone to aspiration of oil droplets, which may produce lipid pneumonia.

For more Drug Warnings (Complete) data for Mineral oil (6 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Skin protecting; Antistatic; Viscosity controlling; Emollient; Solvent

Methods of Manufacturing

General Manufacturing Information

Recycling

Transportation equipment manufacturing

Waste to energy

Wholesale and retail trade

recycling

waste to energy

Paraffin oils: ACTIVE

About 1% of the total mineral oil consumption is used to formulate lubricants.

Mineral oil, heavy or light, is a complex mixture of hydrocarbons derived from crude petroleum and is used as a lubricant laxative. In refinement for human use, the aromatic amines and unsaturated hydrocarbons are removed from petroleum, leaving a variety of saturated hydrocarbons. Light mineral oil is similar to mineral oil but lower molecular weight hydrocarbons predominate, resulting in lower viscosity and specific gravity; it is not intended for use in internal liquid products. ... Mineral oil may contain tocopherol or butylated hydroxytoluenes to inhibit oxidation. The palatability of mineral oil is improved when it is emulsified with acacia.

Analytic Laboratory Methods

Use of 1,1,2-trichlorotrifluoroethane for the quantitative determination of mineral oil air sample by UV absorption.

Storage Conditions

Interactions

In addition to interfering with absorption of oral anticoagulants, mineral oil also decreases absorption of vitamin K, which may lead to increased anticoagulant effects.

Concurrent use /with stool softener laxatives/ may cause increased absorption of mineral oil and result in the formation of tumor-like deposits in tissues.

There has been a great deal of work on the effect of mineral oil in impeding the absorption of fat soluble vitamins A (and precursors) D, E, K and essential fatty acids. There is no doubt that interference with absorption can occur, particularly of carotene if amounts in food exceed approximately 6000 ppm.

Stability Shelf Life

Oxidation and peroxidation when it occurs in mineral oils continues almost at logarithmic rate.